molecular formula C16H12N2O3 B5858342 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide

Cat. No. B5858342
M. Wt: 280.28 g/mol
InChI Key: MMNISCSOZSMAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide and its derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry. These compounds, derived from isatin and related structures, have shown promising activities in biological and pharmaceutical research.

Synthesis Analysis

The synthesis of derivatives related to this compound often involves the reaction of isatin with phenylacetamides or related compounds. For instance, Modi et al. (2011) described the synthesis of novel derivatives from isatin and 5,7-dibromoisatin, which were then evaluated for cytotoxic activity against cancer cell lines, highlighting the methodological diversity in synthesizing these compounds (Modi et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds often features complex interactions, including hydrogen, stacking, and halogen bonding, contributing to their biological activities. Gouda et al. (2022) detailed the structure and noncovalent interactions stabilizing the crystal packing of a related compound through X-ray diffraction and Hirshfeld surface analysis (Gouda et al., 2022).

Safety and Hazards

Sigma-Aldrich provides “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-phenylacetamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-14(8-10-4-2-1-3-5-10)17-11-6-7-12-13(9-11)16(21)18-15(12)20/h1-7,9H,8H2,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNISCSOZSMAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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